N-(3-ethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
- is a chemical compound with the following structural formula:
- It is also known by its IUPAC name: N-(3-ethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide.
- This compound has gained attention due to its potential therapeutic applications.
Belumosudil: C20H21N3O4
.Preparation Methods
- A process for the preparation of Belumosudil has been described in a patent . It involves the synthesis of the compound from appropriate starting materials.
- Unfortunately, specific synthetic routes and reaction conditions are proprietary information, but it is typically synthesized through multi-step organic synthesis.
- Industrial production methods may vary depending on the manufacturer.
Chemical Reactions Analysis
- Belumosudil can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not publicly available.
- Major products formed from these reactions would depend on the specific reaction type.
Scientific Research Applications
Inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2): Belumosudil selectively inhibits ROCK2, an enzyme involved in cell signaling pathways.
Clinical Trials: It has been investigated in clinical trials for the treatment of graft-versus-host disease (GVHD) and other immune-mediated disorders.
Potential in Pulmonary Hypertension: Preclinical studies suggest its potential in treating pulmonary hypertension.
Other Research Areas: Further research is ongoing to explore its applications in cancer, fibrosis, and neurodegenerative diseases.
Mechanism of Action
- Belumosudil’s primary mechanism of action is the inhibition of ROCK2.
- By blocking ROCK2, it modulates cellular processes related to inflammation, immune response, and vascular function.
Comparison with Similar Compounds
- Belumosudil is unique due to its selective inhibition of ROCK2.
- Similar compounds include other ROCK inhibitors (e.g., Fasudil, Y-27632), but their selectivity profiles differ.
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-4-15-6-5-7-17(12-15)22-19(25)13-26-18-10-8-16(9-11-18)21-23-20(14(2)3)24-27-21/h5-12,14H,4,13H2,1-3H3,(H,22,25) |
InChI Key |
KNFMELLQFUPDMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C |
Origin of Product |
United States |
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